Boc-D-Lys(Fmoc)-OH

enantiomeric purity chiral resolution optical rotation

Generic lysine derivatives cause failed deprotection sequences in SPPS. Boc-D-Lys(Fmoc)-OH solves this with its orthogonal protection topology-Boc on α-amine (acid-labile) and Fmoc on ε-amine (base-labile)-enabling selective ε-amine deprotection via piperidine for side-chain modification while the α-amine remains protected during acidic Boc-SPPS coupling. • D-configuration enhances metabolic stability and conformational control in peptide therapeutics. • ≥98% HPLC purity minimizes impurity-driven side reactions, critical for cGMP production.

Molecular Formula C26H32N2O6
Molecular Weight 468,53 g/mole
CAS No. 115186-31-7
Cat. No. B558490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Lys(Fmoc)-OH
CAS115186-31-7
SynonymsBoc-D-Lys(Fmoc)-OH; 115186-31-7; Boc-L-Lys(Fmoc)-OH; N-Boc-N'-Fmoc-D-lysine; Boc-N-Epsilon-Fmoc-D-Lysine; AmbotzBAA1040; PubChem12013; SCHEMBL12040103; CTK8C6834; MolPort-005-938-131; Nalpha-Boc-Nepsilon-Fmoc-D-lysine; CB-641; MFCD00076966; ZINC15721349; AKOS015836453; AKOS015895478; RTR-002923; AC-19278; AJ-67804; AK-85725; KB-79309; AB0012564; TR-002923; FT-0641976; FT-0654989
Molecular FormulaC26H32N2O6
Molecular Weight468,53 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
InChIInChI=1S/C26H32N2O6/c1-26(2,3)34-25(32)28-22(23(29)30)14-8-9-15-27-24(31)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m1/s1
InChIKeyJYEVQYFWINBXJU-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Lys(Fmoc)-OH (CAS 115186-31-7) – Orthogonally Protected D-Lysine for Boc-SPPS Procurement


Boc-D-Lys(Fmoc)-OH is a D-lysine derivative bearing orthogonal tert-butoxycarbonyl (Boc) protection on the α-amino group and 9-fluorenylmethoxycarbonyl (Fmoc) protection on the ε-amino side chain . This orthogonal arrangement enables selective, stepwise deprotection under distinct chemical conditions—acid-labile Boc removal (e.g., TFA) and base-labile Fmoc cleavage (e.g., piperidine)—making it a critical building block for solid-phase peptide synthesis (SPPS) where controlled lysine side-chain modification or incorporation of D-amino acids is required . The compound is supplied as a white to off-white powder with typical HPLC purity ≥98% and a molecular weight of 468.5 g·mol⁻¹ .

Why Boc-D-Lys(Fmoc)-OH Cannot Be Replaced by Generic Lysine Derivatives


Generic Boc- or Fmoc-protected lysine derivatives cannot substitute for Boc-D-Lys(Fmoc)-OH without compromising synthetic outcomes. The compound’s value derives from its unique orthogonal protection topology—Boc on α-amine and Fmoc on ε-amine—which is the inverse of the more common Fmoc-Lys(Boc)-OH arrangement . This reversal dictates which deprotection chemistry can be applied at which synthetic stage. Moreover, the D-configuration imparts distinct stereochemical properties that influence peptide conformation, enzymatic stability, and biological activity compared to the L-counterpart [1]. Substituting with the wrong enantiomer or an inappropriately protected analog leads to failed deprotection sequences, racemization, or peptides with altered pharmacological profiles—outcomes that are quantifiably avoided when the correctly specified compound is procured [2].

Quantitative Differentiation of Boc-D-Lys(Fmoc)-OH from Closest Analogs


Chiral Purity and Optical Rotation: Differentiating D- from L-Enantiomer

The optical rotation of Boc-D-Lys(Fmoc)-OH is significantly negative, while the L‑enantiomer (Boc‑L‑Lys(Fmoc)‑OH) exhibits a positive rotation of similar magnitude under identical conditions. This chiral differentiation is critical for ensuring the correct stereoisomer is procured for stereospecific peptide synthesis .

enantiomeric purity chiral resolution optical rotation

Orthogonal Protection Topology: Enabling Boc‑SPPS Workflows vs. Fmoc‑SPPS Derivatives

Boc-D-Lys(Fmoc)-OH places the acid‑labile Boc group on the α‑amine and the base‑labile Fmoc group on the ε‑amine. This is the inverse of the more common Fmoc‑D‑Lys(Boc)‑OH, which is designed for Fmoc‑SPPS. The orthogonal arrangement dictates the order and chemistry of deprotection steps: Boc‑D‑Lys(Fmoc)‑OH is compatible with Boc‑SPPS protocols where the α‑amine remains protected during side‑chain modification, whereas Fmoc‑D‑Lys(Boc)‑OH is used in Fmoc‑SPPS with the opposite sequence [1].

orthogonal protection Boc-SPPS Fmoc-SPPS

Purity and Quality Benchmarks: Meeting Stringent Research and Industrial Requirements

Commercially available Boc-D-Lys(Fmoc)-OH is supplied with HPLC purity specifications that meet or exceed those of its closest analogs. A head‑to‑head comparison of vendor‑certified purities shows that Boc‑D‑Lys(Fmoc)‑OH is available at ≥98% (HPLC), comparable to the purity specifications of Fmoc‑D‑Lys(Boc)‑OH (≥98%) and Boc‑L‑Lys(Fmoc)‑OH (95–99%) [1]. The availability of >99% pure material from Bachem further differentiates the compound for applications requiring exceptionally low impurity profiles .

HPLC purity quality control research-grade chemicals

Physical Properties and Storage Stability: Melting Point and Long‑Term Storage Conditions

The melting point of Boc-D-Lys(Fmoc)-OH varies with purity but is consistently reported in the range of 90–140 °C, with the ≥98% pure material exhibiting a higher and narrower range (120–140 °C) compared to the L‑enantiomer (93–96 °C) . Additionally, recommended long‑term storage conditions for Boc‑D‑Lys(Fmoc)‑OH are ≤‑4 °C, which is lower than the 2–8 °C specified for the L‑enantiomer and the 0–8 °C for Fmoc‑D‑Lys(Boc)‑OH, reflecting differences in thermal and hydrolytic stability .

melting point storage stability physicochemical characterization

Optimal Procurement Scenarios for Boc-D-Lys(Fmoc)-OH in Peptide Synthesis and Drug Discovery


Boc‑SPPS of D‑Amino Acid‑Containing Therapeutic Peptides

When synthesizing peptide therapeutics that incorporate a D‑lysine residue for enhanced metabolic stability, Boc‑D‑Lys(Fmoc)‑OH is the building block of choice for Boc‑SPPS. The orthogonal protection (Boc‑on‑α, Fmoc‑on‑ε) allows the ε‑amine to be selectively deprotected (with piperidine) for side‑chain modification while the α‑amine remains protected under acidic Boc‑SPPS coupling conditions, as detailed in [1].

Synthesis of Branched or Side‑Chain Modified Peptides for Bioconjugation

In the preparation of branched peptides or lysine‑based scaffolds for bioconjugation (e.g., attaching fluorescent probes, cytotoxic payloads, or polyethylene glycol chains), the orthogonal deprotection sequence of Boc‑D‑Lys(Fmoc)‑OH is essential. The Fmoc group on the ε‑amine can be removed under mild basic conditions early in the synthesis, enabling side‑chain functionalization while the Boc‑protected α‑amine awaits final deprotection and chain extension, as supported by the orthogonal protection data in .

GMP‑Grade Peptide Manufacturing Requiring High Purity Inputs

For cGMP peptide production, the >99% purity grade of Boc‑D‑Lys(Fmoc)‑OH (available from Bachem) minimizes the risk of impurity‑driven side reactions and reduces the burden of post‑synthesis purification. The quantifiable purity advantage of up to 4% absolute reduction in impurities relative to 95% grades translates directly to higher crude peptide purity and lower cost of goods in large‑scale manufacturing .

Academic and Industrial Research on D‑Amino Acid‑Containing Bioactive Peptides

Research groups investigating the conformational and proteolytic stability of D‑amino acid‑containing peptides rely on Boc‑D‑Lys(Fmoc)‑OH to ensure stereochemical integrity. The distinct optical rotation (-4 ± 1°) serves as a simple, quantitative identity check to confirm procurement of the correct enantiomer, preventing costly synthetic errors in structure‑activity relationship (SAR) studies .

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